1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole is a complex organic compound that features both an isothiocyanate group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the reaction of 3-isothiocyanato-2-chloropyridine with an appropriate indole derivative under controlled conditions . The reaction is often catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, such as [3+2] cycloaddition, to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines are common nucleophiles used in substitution reactions with the isothiocyanate group.
Cycloaddition: Catalysts such as quinine-derived bifunctional tertiary amino-squaramide are used to facilitate cycloaddition reactions.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Formed from cycloaddition reactions.
Scientific Research Applications
1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a lead compound in the development of new drugs due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with nucleophiles, particularly amines, through the isothiocyanate group. This interaction leads to the formation of thiourea derivatives, which can further participate in various biological pathways . The compound’s indole moiety may also interact with specific receptors or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
3-Isothiocyanato-2-chloropyridine: A precursor in the synthesis of the target compound.
Spirocyclic Oxindoles: Compounds with similar structural features and applications in medicinal chemistry.
Benzothieno[3,2’-f][1,3]oxazepines: Compounds that undergo similar cycloaddition reactions and have potential biological activities.
Uniqueness: 1-(3-Isothiocyanatopyridin-2-yl)-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its combination of an isothiocyanate group and an indole moiety, which provides a versatile platform for chemical modifications and biological interactions. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry.
Properties
CAS No. |
917898-77-2 |
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Molecular Formula |
C16H15N3S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
1-(3-isothiocyanatopyridin-2-yl)-3,3-dimethyl-2H-indole |
InChI |
InChI=1S/C16H15N3S/c1-16(2)10-19(14-8-4-3-6-12(14)16)15-13(18-11-20)7-5-9-17-15/h3-9H,10H2,1-2H3 |
InChI Key |
GEJRFGVSADVSQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C2=CC=CC=C21)C3=C(C=CC=N3)N=C=S)C |
Origin of Product |
United States |
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